5-Bromo-1-chloro-3-fluoro-2-propoxybenzene
Overview
Description
5-Bromo-1-chloro-3-fluoro-2-propoxybenzene is a chemical compound that belongs to the family of halobenzenes.
Preparation Methods
The synthesis of 5-Bromo-1-chloro-3-fluoro-2-propoxybenzene can be achieved through multi-step organic synthesis routes. Typically, the process involves the functionalization of nitrobenzene to obtain the target product . Industrial production methods often involve the use of organic solvents such as ethanol and ether, as the compound is soluble in these solvents but not in water .
Chemical Reactions Analysis
5-Bromo-1-chloro-3-fluoro-2-propoxybenzene undergoes various types of chemical reactions, including:
Substitution Reactions: This compound can participate in nucleophilic substitution reactions due to the presence of halogen atoms.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different products.
Coupling Reactions: It can be used as a substrate in metal-catalyzed coupling reactions such as Suzuki coupling.
Common reagents and conditions used in these reactions include palladium catalysts for coupling reactions and strong oxidizing or reducing agents for oxidation and reduction reactions. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
5-Bromo-1-chloro-3-fluoro-2-propoxybenzene is utilized in various scientific research applications, including:
Chemistry: It is used in the synthesis of new organic compounds and as a building block in organic synthesis.
Biology: The compound can be used in the study of biological systems and the development of new pharmaceuticals.
Industry: The compound is used in the production of materials for organic electronic devices.
Mechanism of Action
Comparison with Similar Compounds
5-Bromo-1-chloro-3-fluoro-2-propoxybenzene can be compared with other similar compounds, such as:
5-Bromo-3-fluoropicolinonitrile: This compound has similar halogen substitutions but differs in its functional groups and applications.
5-Bromo-1-chloro-2-fluoro-3-propoxybenzene: A closely related compound with slight variations in the position of halogen atoms.
The uniqueness of this compound lies in its specific combination of halogen atoms and propoxy group, which imparts distinct chemical properties and reactivity.
Properties
IUPAC Name |
5-bromo-1-chloro-3-fluoro-2-propoxybenzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9BrClFO/c1-2-3-13-9-7(11)4-6(10)5-8(9)12/h4-5H,2-3H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WKQFKZLQKLTQIG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=C(C=C(C=C1Cl)Br)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9BrClFO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.52 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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